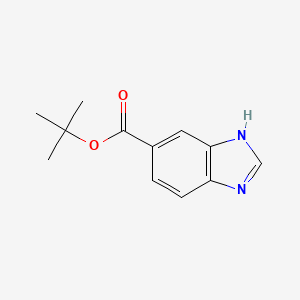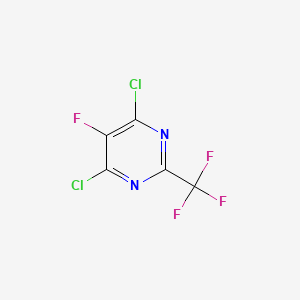
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, also known as DCFP, is a heterocyclic compound. It has an empirical formula of C5HCl2F3N2 and a molecular weight of 216.98 . This compound is used as a key structural ingredient in the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes DCFP, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of DCFP consists of a pyrimidine ring with two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
DCFP is a liquid with a refractive index of n20/D 1.475 and a density of 1.609 g/mL at 25 °C . It’s also characterized by the presence of a fluorine atom and a pyridine in its structure .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, is a common feature in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities . For instance, 2,4-Dichloro-5-fluoropyrimidine, a related compound, has been used as a starting material to synthesize potential kinase inhibitors .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its intermediates, which share structural similarities with “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, are key ingredients in the development of many agrochemical compounds . These compounds play a crucial role in maintaining crop production and preventing crop losses caused by parasites .
Disease Control
In addition to their agrochemical applications, TFMP and its intermediates are also used in the development of pesticides that protect human populations from diseases such as malaria, dengue fever, and the Zika virus, all of which are carried by mosquitoes .
Synthesis of Unique Biological Compounds
The presence of a fluorine atom and a pyridine in the structure of “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine” allows for the development of compounds with unique biological properties . For example, hydrogen is commonly replaced with fluorine to achieve this .
Manufacturing of TFMP Derivatives
The demand for TFMP derivatives, which are structurally similar to “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, has been increasing steadily over the last 30 years . These derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .
Development of Protein Kinase Cθ Inhibitors
A series of 2,4-diamino-5-fluoropyrimidine derivatives, which can be synthesized from “4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, have been studied as potential protein kinase Cθ inhibitors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a unique anti-metabolic drug
Mode of Action
As an anti-metabolic drug, it likely works by mimicking the cellular metabolites, thereby inhibiting the enzymes involved in dna and rna synthesis, which in turn prevents the cancer cell division and growth .
Biochemical Pathways
Given its classification as an anti-metabolic drug, it can be inferred that it affects the pathways involved in dna and rna synthesis, thereby disrupting the cell cycle and inhibiting the growth and proliferation of cancer cells .
Result of Action
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine has been found to have significant therapeutic effects in the treatment of various cancers . By inhibiting the enzymes involved in DNA and RNA synthesis, it prevents the division and growth of cancer cells, thereby slowing down or stopping the progression of the disease .
properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZQFAZUSRNRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

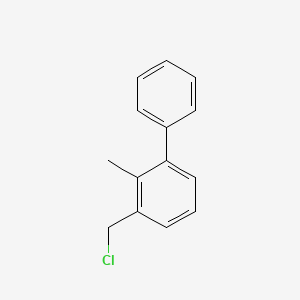
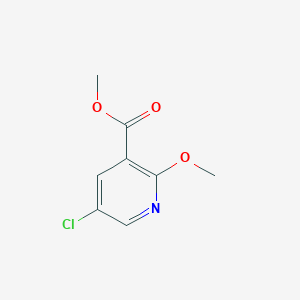
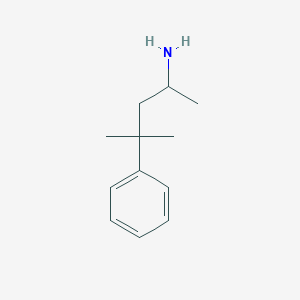
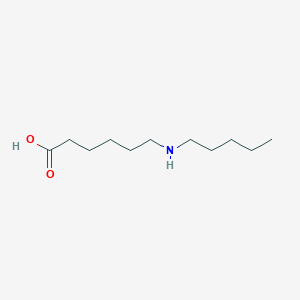
![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)
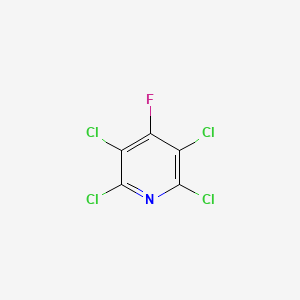

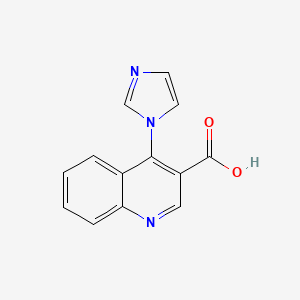
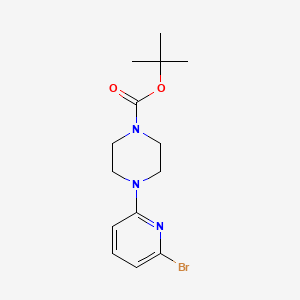
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)
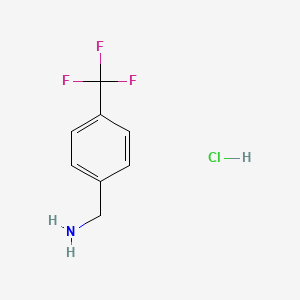

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
